Methyl 2-(4-fluorophenyl)acrylate
Description
Methyl 2-(4-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a fluorophenyl group at the β-position of the acrylate backbone. For example, the structurally similar 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate (reported in ) shares the 4-fluorophenylacrylic core and serves as a key intermediate in synthesizing bioactive molecules such as styrylchromones and pentadienones . The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, which is critical in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
BDVRUQFTBIASPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural features, molecular weights, and substituent effects of Methyl 2-(4-fluorophenyl)acrylate and its analogues:
Key Observations:
- Substituent Effects: The 4-fluorophenyl group (as in the target compound) offers a balance of electron withdrawal and moderate steric bulk, contrasting with bulkier groups like trifluoromethylthio or bromo-formylphenoxy , which significantly increase molecular weight and steric hindrance.
- Planarity and Reactivity: The acrylate backbone in this compound is expected to adopt a planar conformation, similar to phenyl acrylates reported in and , facilitating conjugation and π-π stacking interactions .
- Crystal Packing: Analogues like Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate stabilize their crystal structures via C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.984 Å), a feature likely shared by the fluorophenyl variant .
Stability and Reactivity
- Metabolic Stability: The trifluoromethylthio group in Methyl 2-((4-fluorophenyl)(trifluoromethylthio)methyl)acrylate improves metabolic stability compared to non-fluorinated analogues .
- Hydrolytic Sensitivity: Esters with hydroxyl or acetoxy groups (e.g., methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate) are prone to hydrolysis, necessitating careful storage at 2–8°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
